Ethanol, 2-ethoxy-, propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

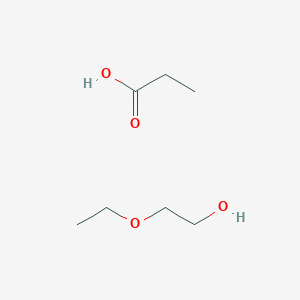

Ethanol, 2-ethoxy-, propanoate: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the reaction between ethanol and propanoic acid, resulting in a molecule with the chemical formula C₇H₁₄O₃ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Ethanol, 2-ethoxy-, propanoate can be synthesized through an esterification reaction where ethanol reacts with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid.

Addition Reaction: Another method involves the acid-catalyzed addition of ethanol to ethyl acrylate.

Industrial Production Methods:

Catalytic Processes: Industrial production often employs catalytic processes where ethanol and propanoic acid are reacted in the presence of a catalyst to enhance the reaction rate and yield.

Continuous Flow Reactors: In large-scale production, continuous flow reactors are used to maintain a steady supply of reactants and products, ensuring consistent quality and high efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Transesterification: This compound can participate in transesterification reactions where it reacts with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid and hydrochloric acid are commonly used as catalysts in hydrolysis and esterification reactions.

Base Catalysts: Sodium hydroxide and potassium hydroxide are used in base-catalyzed hydrolysis and transesterification reactions.

Major Products Formed:

Hydrolysis Products: Ethanol and propanoic acid.

Transesterification Products: A different ester and ethanol.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavorings.

Biology and Medicine:

Drug Formulation: This compound is used in the formulation of certain pharmaceuticals due to its solvent properties and ability to enhance the solubility of active ingredients.

Industry:

Mecanismo De Acción

Mechanism of Action: Ethanol, 2-ethoxy-, propanoate exerts its effects primarily through its interactions with other molecules in solution. As a solvent, it facilitates the dissolution and interaction of various compounds, enhancing reaction rates and product formation. Its ester functional group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In drug formulation, it may enhance the bioavailability of active ingredients by improving their solubility and stability .

Comparación Con Compuestos Similares

Ethyl Acetate: Ethyl acetate is another ester with similar solvent properties but differs in its chemical structure and applications.

Methyl Propanoate: Methyl propanoate is similar in structure but has different physical properties and uses.

Butyl Propanoate: Butyl propanoate is another ester with a longer carbon chain, resulting in different solubility and volatility characteristics.

Uniqueness: Ethanol, 2-ethoxy-, propanoate is unique due to its specific combination of ethanol and propanoic acid, resulting in distinct physical and chemical properties. Its ability to act as a solvent and intermediate in various reactions makes it valuable in multiple industries, including pharmaceuticals, coatings, and chemical synthesis .

Actividad Biológica

Ethanol, 2-ethoxy-, propanoate, also known as ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP), is an organic compound with significant biological activity. This article presents a detailed overview of its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Ethoxy and hydroxy groups

The presence of the hydroxy group allows for hydrogen bonding with biological molecules, which can modulate their activity. The ethoxy group influences the compound's solubility and bioavailability, affecting its overall efficacy.

Synthesis Methods

EEHP can be synthesized through various methods, primarily via the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

| Method | Description |

|---|---|

| Esterification | Reaction of 4-hydroxyphenylpropanoic acid with ethanol using an acid catalyst. |

| Enzymatic Hydrolysis | Enantioselective enzymatic hydrolysis to produce the desired enantiomer with high purity. |

Biological Activity

EEHP has been investigated for several biological activities:

1. Anti-inflammatory Properties

Research indicates that EEHP exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in various models.

2. Antioxidant Activity

EEHP demonstrates significant antioxidant properties, crucial in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

3. Potential Anti-diabetic Effects

Studies highlight EEHP's role as a dual agonist for PPARα and PPARγ, critical targets in managing type 2 diabetes. It has shown promise in improving insulin sensitivity and glucose metabolism.

The mechanism of action involves interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxy group facilitates interactions with proteins involved in inflammatory responses.

- PPAR Activation : The compound activates PPAR receptors, leading to improved lipid metabolism and insulin sensitivity.

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of EEHP on macrophages exposed to lipopolysaccharide (LPS), treatment with EEHP significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Diabetes Management

Another study focused on the impact of EEHP on glucose metabolism in diabetic rat models. Results indicated a notable decrease in blood glucose levels post-treatment, supporting its role as a therapeutic agent for diabetes management.

Comparative Analysis

Comparative studies have shown that EEHP's biological activities are superior to those of structurally similar compounds due to its unique combination of functional groups:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | PPAR Agonist Activity |

|---|---|---|---|

| This compound (EEHP) | High | High | Dual Agonist |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Moderate | Agonist |

| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Low | None |

Propiedades

Número CAS |

14272-48-1 |

|---|---|

Fórmula molecular |

C7H16O4 |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-ethoxyethanol;propanoic acid |

InChI |

InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5) |

Clave InChI |

OPZOJJICKVTDSR-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)O.CCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.